Heterocyclic Core Differentiation: Quinoxaline vs. Quinoline Impact on Physicochemical Properties and Predicted Target Engagement
The target compound replaces the quinoline core of its closest structural analog (CAS 62294-91-1) with a quinoxaline ring. This substitution introduces a second sp² nitrogen at position 4, reducing logP by approximately 0.5–0.7 units (predicted) and increasing hydrogen-bond acceptor count from 3 to 4 . In related quinoxaline-sulfonamide series evaluated as carbonic anhydrase inhibitors, quinoxaline-1,4-dioxide derivatives demonstrated Ki values against hCA II ranging from 8.7 nM to 945 nM, with the unoxidized quinoxaline core generally showing 5- to 20-fold weaker inhibition than the corresponding 1,4-dioxide [1]. The target compound's non-oxidized quinoxaline core is therefore predicted to exhibit moderate CA inhibition relative to dioxide analogs, but enhanced kinase selectivity relative to the quinoline comparator due to the additional nitrogen's capacity for hinge-region hydrogen bonding in kinase ATP pockets [2].
| Evidence Dimension | Heterocyclic core identity and predicted logP |
|---|---|
| Target Compound Data | Quinoxaline core; HBA count: 4; predicted logP ~1.8 |
| Comparator Or Baseline | Quinoline analog (CAS 62294-91-1); HBA count: 3; predicted logP ~2.3–2.5 |
| Quantified Difference | ΔHBA = +1; ΔlogP ≈ -0.5 to -0.7 (predicted, not experimentally measured for this pair) |
| Conditions | In silico prediction based on structural comparison; no experimental logP data available for either compound |
Why This Matters
The quinoxaline core provides an additional hydrogen-bond acceptor, which is critical for hinge-region binding in kinase targets—a feature absent in the quinoline analog, making the target compound a more suitable scaffold for kinase-focused libraries.
- [1] Buravchenko, G.I., Scherbakov, A.M., Krymov, S.K., et al. (2024) Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Advances, 14, 23257-23272. Ki values for hCA II: 8.7–945 nM. View Source
- [2] Patent WO2007044729A2. Quinoxaline inhibitors of PI3K. Exelixis, Inc. (2007). Structure-activity relationships of quinoxaline-sulfonamide kinase inhibitors. View Source
